An In-Depth Technical Guide to 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile: Synthesis, Properties, and Research Applications
An In-Depth Technical Guide to 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile: Synthesis, Properties, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Molecular Overview
4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile is a complex organic molecule characterized by a biaryl scaffold, where a 3-(benzyloxy)phenyl group is linked to a 2-fluorobenzonitrile moiety. The unique combination of functional groups—a nitrile, a fluoro group, a benzyl ether, and a biphenyl core—suggests a rich chemical landscape for further functionalization and a potential for diverse biological activities.
The benzonitrile functional group is a versatile precursor in organic synthesis and is present in numerous pharmaceuticals.[3] The fluorine atom can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, making it a common feature in modern drug candidates. The benzyloxy group serves as a protecting group for a phenol, which can be deprotected to reveal a hydroxyl group for further derivatization or to act as a hydrogen bond donor in biological interactions. The biaryl motif itself is a privileged structure in medicinal chemistry, found in many approved drugs.
Chemical Structure and Nomenclature
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IUPAC Name: 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile
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Molecular Formula: C₂₀H₁₄FNO
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Molecular Weight: 303.33 g/mol
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CAS Number: Not available in searched databases.
Caption: Molecular Structure of the target compound.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile. These values are estimations based on the properties of its constituent fragments, 2-fluorobenzonitrile and 3-(benzyloxy)phenyl moieties, and should be confirmed by experimental data.
| Property | Predicted Value | Justification / Comparison |
| Melting Point (°C) | 100 - 120 | Biaryl compounds are typically solids at room temperature. The melting point is expected to be higher than that of 4-fluorobenzonitrile (32-34 °C) due to the increased molecular weight and intermolecular interactions. |
| Boiling Point (°C) | > 400 | Expected to be significantly higher than 4-fluorobenzonitrile (188 °C) due to the large increase in molecular weight and polarity. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Insoluble in water. | The large nonpolar surface area from the two phenyl rings and the benzyl group will dominate, leading to good solubility in organic solvents. The polar nitrile and ether groups will not be sufficient to confer significant water solubility. |
| Appearance | White to off-white solid | Many biaryl compounds are white crystalline solids. |
Proposed Synthesis Methodology: Suzuki-Miyaura Cross-Coupling
The most direct and industrially scalable approach to synthesize 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction will involve the coupling of a boronic acid or ester derivative of 3-(benzyloxy)benzene with a suitable aryl halide, in this case, a derivative of 2-fluorobenzonitrile.
Caption: Proposed Suzuki-Miyaura Synthesis Workflow.
Rationale for Reagent Selection
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Aryl Halide: 4-Bromo-2-fluorobenzonitrile is chosen as the aryl halide partner. Aryl bromides offer a good balance of reactivity and stability for Suzuki-Miyaura couplings, generally providing higher yields and requiring less stringent conditions than aryl chlorides.[4]
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Boronic Acid: 3-(Benzyloxy)phenylboronic acid is the organoboron partner. Boronic acids are generally stable, commercially available or readily synthesized, and have low toxicity.
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Palladium Catalyst: A variety of palladium catalysts can be employed. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective catalyst for such transformations. Other modern catalysts, such as those employing bulky phosphine ligands (e.g., SPhos, XPhos), could also be effective, particularly if the reaction proves to be sluggish.
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Base: An inorganic base is required to activate the boronic acid. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used and effective choices.
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Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is typically used to dissolve both the organic and inorganic reagents.
Step-by-Step Experimental Protocol
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Reaction Setup: To a flame-dried Schlenk flask, add 3-(benzyloxy)phenylboronic acid (1.2 equivalents), 4-bromo-2-fluorobenzonitrile (1.0 equivalent), and the chosen palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to remove oxygen, which can deactivate the catalyst.
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Solvent and Base Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) and the base (e.g., K₂CO₃, 2.0 equivalents).
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Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Predicted Spectroscopic Data
While experimental spectra are not available, the expected features in NMR and mass spectrometry can be predicted based on the molecular structure.
| Technique | Predicted Spectral Features |
| ¹H NMR | - Aromatic Protons: A complex series of multiplets between δ 7.0 and 8.0 ppm corresponding to the protons on the three aromatic rings. - Methylene Protons: A singlet around δ 5.1 ppm corresponding to the two protons of the benzylic CH₂ group. |
| ¹³C NMR | - Nitrile Carbon: A signal around δ 115-120 ppm. - Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine will show a large coupling constant. - Methylene Carbon: A signal around δ 70 ppm for the benzylic CH₂. |
| ¹⁹F NMR | A singlet or a complex multiplet in the typical aromatic fluorine region. The chemical shift will be influenced by the electronic environment of the biphenyl system. |
| Mass Spec (EI) | - Molecular Ion (M⁺): An intense peak at m/z = 303. - Key Fragments: A prominent peak at m/z = 91 corresponding to the benzyl cation ([C₇H₇]⁺), and other fragments resulting from the cleavage of the biaryl bond and the ether linkage. |
Chemical Reactivity and Potential Applications
Reactivity
The functional groups of 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile offer several avenues for further chemical modification:
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Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine.[5] It can also participate in cycloaddition reactions.
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Fluoro Group: The fluorine atom is relatively unreactive towards nucleophilic aromatic substitution unless activated by a strongly electron-withdrawing group in the ortho or para position. However, it can be a site for metallation.
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Benzyloxy Group: The benzyl ether can be cleaved under hydrogenolysis conditions (H₂, Pd/C) to yield the corresponding phenol. This unmasks a reactive hydroxyl group, allowing for further functionalization.
Potential Applications in Drug Discovery and Materials Science
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Medicinal Chemistry: The biaryl benzonitrile scaffold is of interest in medicinal chemistry. The presence of a modifiable phenol (via debenzylation) and a versatile nitrile group makes this molecule an attractive starting point for the synthesis of compound libraries to screen for various biological targets. The fluorinated biphenyl motif is present in several classes of bioactive molecules.
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Materials Science: Biphenyl derivatives are widely used in the development of liquid crystals and organic light-emitting diodes (OLEDs). The specific substitution pattern and the presence of a polar nitrile group in 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile could impart interesting electronic and photophysical properties.
Conclusion
4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile represents a promising yet underexplored molecule with significant potential in both medicinal chemistry and materials science. While direct experimental data is currently lacking, this guide provides a solid theoretical foundation for its synthesis and predicted properties based on established chemical principles. The proposed Suzuki-Miyaura cross-coupling protocol offers a reliable and efficient route to access this compound, paving the way for future experimental investigation into its chemical and biological properties. It is the author's hope that this guide will serve as a valuable resource and a catalyst for further research into this and related biaryl benzonitrile structures.
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